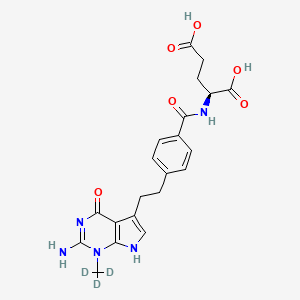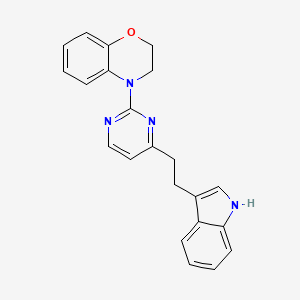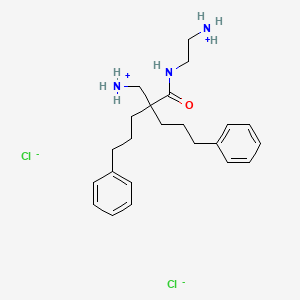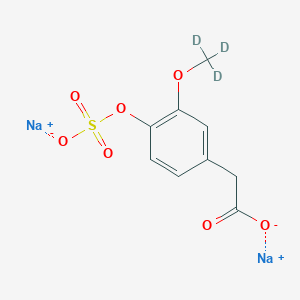![molecular formula C69H87N19O7 B12423534 c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
Industrial production of c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high yield and purity .
化学反应分析
Types of Reactions
c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Amino acid derivatives with protecting groups in the presence of coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Major Products
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acids, which can enhance or reduce the peptide’s antibacterial activity .
科学研究应用
c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in disrupting bacterial cell membranes and its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of new antimicrobial coatings and materials
作用机制
The mechanism of action of c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] involves its interaction with bacterial cell membranes. The amphiphilic nature of the peptide allows it to insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This membranolytic property is crucial for its antibacterial activity .
相似化合物的比较
Similar Compounds
c[Arg-Arg-Arg-Arg-Trp-Trp-Trp]: Another amphiphilic peptide with similar antibacterial properties but different amino acid composition.
c[Arg-Arg-Arg-Arg-Phe-Phe-Phe]: A peptide with phenylalanine residues instead of diphenylalanine, exhibiting different spectrum of activity
Uniqueness
c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] is unique due to its specific sequence of arginine and diphenylalanine residues, which confer distinct structural and functional properties. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C69H87N19O7 |
|---|---|
分子量 |
1294.6 g/mol |
IUPAC 名称 |
1-[3-[(2R,5S,8S,11S,14R,17R,20R)-5,8,11-tribenzhydryl-14,17,20-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine |
InChI |
InChI=1S/C69H87N19O7/c70-66(71)78-39-19-35-49-59(89)82-50(36-20-40-79-67(72)73)60(90)84-52(38-22-42-81-69(76)77)62(92)86-57(54(45-27-11-3-12-28-45)46-29-13-4-14-30-46)64(94)88-58(55(47-31-15-5-16-32-47)48-33-17-6-18-34-48)65(95)87-56(53(43-23-7-1-8-24-43)44-25-9-2-10-26-44)63(93)85-51(61(91)83-49)37-21-41-80-68(74)75/h1-18,23-34,49-58H,19-22,35-42H2,(H,82,89)(H,83,91)(H,84,90)(H,85,93)(H,86,92)(H,87,95)(H,88,94)(H4,70,71,78)(H4,72,73,79)(H4,74,75,80)(H4,76,77,81)/t49-,50-,51-,52-,56+,57+,58+/m1/s1 |
InChI 键 |
HEBCCJHHJLJQEG-FWCQMXPVSA-N |
手性 SMILES |
C1=CC=C(C=C1)C([C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
C1=CC=C(C=C1)C(C2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


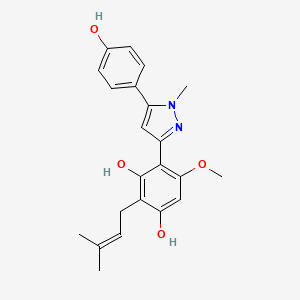
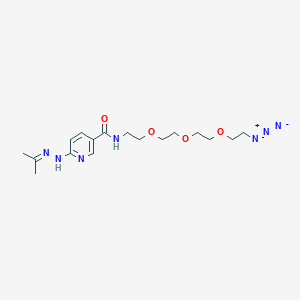
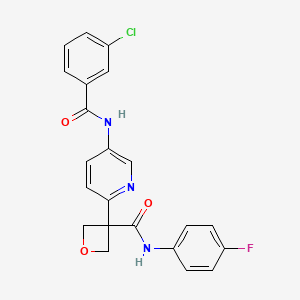

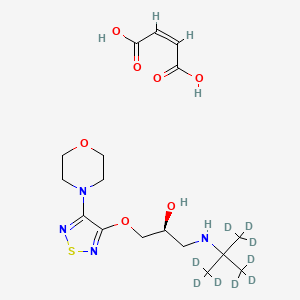
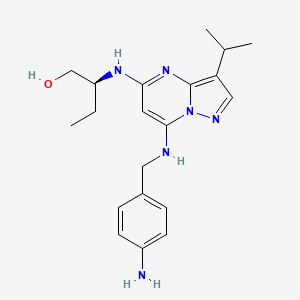
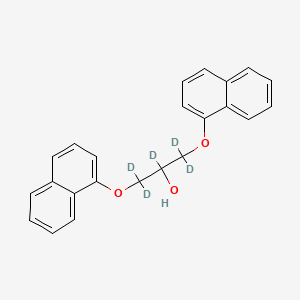


![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
